
iron;hydrate
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Overview
Description
Iron hydrates encompass a class of iron-hydroxide and iron-oxide compounds containing bound water molecules. These materials are critical in industrial, environmental, and catalytic applications due to their redox activity, structural diversity, and stability under varying conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron hydrate can be synthesized through several methods. One common laboratory method involves the reaction of iron salts with water and oxygen. For example, iron (III) chloride can be dissolved in water, and upon exposure to air, it forms hydrated iron (III) oxide. The reaction can be represented as: [ \text{4FeCl}_3 + 3\text{O}_2 + 6\text{H}_2\text{O} \rightarrow 4\text{Fe(OH)}_3 + 12\text{HCl} ]
Industrial Production Methods
Industrially, iron hydrate is often produced as a byproduct of steel manufacturing. When iron or steel is exposed to moist air, it undergoes oxidation, forming rust. This process is accelerated in the presence of saltwater or acidic conditions. Additionally, iron hydrate can be produced through the controlled oxidation of iron in water treatment plants to remove impurities.
Chemical Reactions Analysis
Hydroxide Formation and Stability
Iron hydroxides form via reactions with alkalis and undergo dehydration under heat:
-
Iron(II) hydroxide :
Fe2++2OH−→Fe OH 2↓(green precipitate)Rapidly oxidizes in air:
4Fe OH 2+O2+2H2O→4Fe OH 3↓(red brown)
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Iron(III) hydroxide :
Fe3++3OH−→Fe OH 3↓(brown precipitate)Dehydrates to iron(III) oxide-hydroxide:
2Fe OH 3→FeO OH +H2O(Δ>200∘C)
Hydrolysis Dynamics
Iron(III) ions undergo hydrolysis in aqueous solutions, influenced by pH and anions:
[Fe H2O 6]3++H2O⇌[Fe H2O 5(OH)]2++H3O+(K=10−3.05)
Sulfate ions stabilize polynuclear complexes, delaying precipitation:
Fe3++SO42−→FeSO4+(soluble complex)
Redox Reactions
Hydrated iron compounds participate in redox cycles:
Thermodynamic Insights
Hydration/dehydration equilibria depend on ionic radii and temperature:
Hydrated Compound | Dehydration Temp. Range | Products | Reference |
---|---|---|---|
Fe₂(SO₄)₃·9H₂O | 70–130°C | Fe₂(SO₄)₃·H₂O + 8H₂O | |
FeSO₄·7H₂O | 70–90°C | FeSO₄·H₂O + 6H₂O |
Hydrolysis constants for iron(III) at 25°C:
logβ1( FeOH 2+)=−3.05
Industrial and Environmental Relevance
-
Catalysis : Iron(II) ions catalyze the persulfate-iodide reaction via a two-step mechanism .
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Corrosion : Hydrated iron oxides (rust) form via electrochemical oxidation in moist air .
-
Thermochemical storage : Fe₂(SO₄)₃ hydrates show reversible dehydration suitable for heat storage systems .
This comprehensive analysis underscores the complexity of iron hydrate chemistry, highlighting its dependence on oxidation states, ligand environments, and reaction conditions.
Scientific Research Applications
Iron(II) sulfate, also known as ferrous sulfate, encompasses a group of salts with the formula FeSO~4~·xH~2~O . It commonly exists as a heptahydrate (x = 7), but various values for x are known . The hydrated form has uses in medicine for treating or preventing iron deficiency and also in various industrial applications .
Forms and Historical Context: Known since ancient times as copperas and green vitriol (an archaic term for hydrated sulfate minerals), the blue-green heptahydrate is the most common form of this material .
Solubility: All iron(II) sulfates dissolve in water, forming the same aquo complex [Fe(H~2~O)~6~]^2+^, which exhibits octahedral molecular geometry and is paramagnetic .
Medical Use
Ferrous sulfate is used to prevent and treat iron deficiency anemia in both adults and children . It serves as an iron supplement to increase low iron levels in the body that may be caused by anemia or pregnancy . Stabilized ferrous sulfate has high bioavailability and can fortify dairy products like cheese and fluid milk without affecting their sensorial properties when used in doses of 15-20 mg of iron per kilogram . Iron supplements are indicated for individuals with iron deficiency-related diseases and for prophylaxis during pregnancy .
Industrial Applications
Iron(II) sulfate serves as a precursor to other iron compounds and acts as a reducing agent . It is used to reduce chromate in cement to less toxic Cr(III) compounds . Historically, ferrous sulfate was used in the textile industry as a dye fixative, to blacken leather, and as a constituent of iron gall ink . It is also utilized in the preparation of sulfuric acid . Additional industrial applications include:
- Mordant in textile dyeing
- Production of iron compounds
- Engraving and lithography
- Water treatment
- Aluminum etching
- Qualitative analysis (brown ring test for nitrates)
- Iron electroplating baths
- Fertilizers and pesticides
- Radiation dosimeters
- Wood preservative
- Inks and leather dyes
- Polymerization catalysts
Agricultural Uses
In agriculture, ferrous sulfate is a soil amendment used to lower the pH of high alkaline soils, which helps plants access soil nutrients . It is also used in horticulture to treat iron chlorosis, with its effects lasting longer than ferric EDTA . It can be mixed with compost and incorporated into the soil to create a nutrient store that lasts for years and can be used as a lawn conditioner .
Pigment and Craft
Ferrous sulfate can stain concrete, limestone, and sandstone a yellowish-rust color . Woodworkers use it to give maple wood a silvery hue . It is also a useful reagent in mushroom identification .
Other Uses
Iron(II) sulfate is approved in the EEA and/or Switzerland for use in biocidal products that are more favorable for the environment, human, or animal health . It is also used in the treatment of water with chlorine, known as chlorinated copperas treatment .
Environmental Release
Mechanism of Action
The mechanism by which iron hydrate exerts its effects depends on its application. In the context of catalysis, iron hydrate provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, iron hydrate nanoparticles interact with cellular components, enabling targeted drug delivery and imaging. The magnetic properties of iron hydrate play a crucial role in these processes.
Comparison with Similar Compounds
Iron(II) Hydroxide Hydrate
Iron(II) hydroxide hydrate, with the formula Fe(OH)₂·H₂O (molecular mass: 107.87 g/mol), is a greenish compound prone to oxidation in aerobic environments. It is sparingly soluble in water and serves as a precursor in synthesizing magnetite (Fe₃O₄) and other iron oxides .
Iron(III) Oxide Hydrate
Iron(III) oxide hydrate (FeOOH·nH₂O ) exists in polymorphic forms (e.g., goethite, lepidocrocite) with varying crystallinity. These materials exhibit high thermal stability, decomposing above 200°C to form α-Fe₂O₃. Their applications span pigments, wastewater treatment, and catalysis .
Comparative Analysis with Similar Compounds
Iron(III) Oxide Hydrate (FeOOH·nH₂O) vs. Iron(II) Hydroxide Hydrate
Iron(III) oxide hydrates exhibit greater environmental persistence due to their stability, whereas iron(II) hydroxide hydrate is transient, often acting as an intermediate in redox reactions.
Iron Chloride Hydrate (FeCl₃·6H₂O)
Iron(III) chloride hexahydrate is highly soluble in water (920 g/L at 20°C) and serves as a coagulant in water treatment. Unlike iron hydroxides, it dissociates readily in aqueous media, releasing Fe³⁺ ions. XRD analyses identify it as a primary component in fouling sediments in industrial pipelines, where chloride ions exacerbate corrosion .
Iron Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
This compound is a common precursor for synthesizing iron oxide nanoparticles. Its decomposition at ~125°C releases nitric acid, facilitating the formation of hematite (α-Fe₂O₃). Compared to iron hydroxide hydrates, it offers higher solubility and reactivity, making it preferable in sol-gel syntheses .
Lamellar Iron(II) Alkylsulfonate Hydrates
Self-assembled iron(II) alkylsulfonate hydrates (e.g., Fe(CₙH₂ₙ₊₁SO₃)₂·xH₂O) exhibit layered structures with interlayer distances up to 3.2 nm. These materials differ from copper analogs due to the larger ionic radius of hydrated Fe²⁺, which influences packing density and hydrophobicity .
Iron Complexes with Organic Ligands
- ADP/Citrate Complexes: Iron(III) complexes with adenosine diphosphate (ADP) or citrate show pH-dependent stability. At pH 7.4, these complexes remain soluble, enabling iron transport in biological systems .
- Porphyrin Complexes : Iron(III) porphyrin hydrates (e.g., [Fe(TPPS)]·H₂O) demonstrate lower catalytic activity in peroxide reactions compared to manganese analogs, attributed to stronger Fe–O bonds .
Key Research Findings
Energy Demand in Processing : Hydrated iron oxides in bauxite residue require 10% more energy for pig iron production compared to oxide forms due to endothermic dehydration .
Thermal Behavior : Iron(III) oxide hydrate undergoes recrystallization above 200°C, forming α-Fe₂O₃ with retained magnetic properties, whereas iron(II) hydrate decomposes to Fe₃O₄ .
Environmental Impact : Patchy hydrate saturation in sediments alters conductivity and mechanical properties, with implications for methane hydrate stability and iron-oxide interactions in aquifers .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for preparing iron(II) chloride hexahydrate with high purity, and how can yield be quantified?
- Methodological Answer : Use controlled hydrolysis of FeCl₂ in deoxygenated water under inert atmosphere (e.g., nitrogen) to prevent oxidation to Fe³⁺. Monitor pH (4–5) and temperature (20–25°C) to avoid side reactions. Quantify yield via gravimetric analysis after vacuum filtration and drying at 40°C. Purity can be verified using X-ray diffraction (XRD) to confirm crystalline structure and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .
Q. How can the hydration state of iron(III) oxide hydrate be experimentally determined?
- Methodological Answer : Employ thermogravimetric analysis (TGA) to measure mass loss upon heating (25–600°C), correlating with bound vs. capillary water. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify O-H stretching (3200–3600 cm⁻¹) and Fe-O vibrational modes. Nuclear magnetic resonance (NMR) can distinguish proton environments in hydroxyl groups versus adsorbed water .
Q. What experimental protocols minimize oxidation of iron(II) hydrates during storage?
- Methodological Answer : Store samples in airtight containers with desiccants (e.g., silica gel) under inert gas. Use reducing agents (e.g., ascorbic acid) in aqueous suspensions. Periodically test for Fe³⁺ contamination via UV-Vis spectroscopy (absorption at 304 nm for Fe²⁺ vs. 420 nm for Fe³⁺) .
Advanced Research Questions
Q. How do anion types (Cl⁻, NO₃⁻, ClO₄⁻) influence the recrystallization pathways of iron(III) oxide hydrate gels?
- Methodological Answer : Anions determine phase stability: Cl⁻ promotes β-FeOOH formation via ligand-assisted crystallization, while NO₃⁻/ClO₄⁻ favor α-Fe₂O₃ or α-FeOOH. Use time-resolved XRD to track phase transitions during aging. Pair with zeta potential measurements to assess colloidal stability and anion adsorption effects .
Q. How can contradictory data on hydrate stability under varying humidity be reconciled?
- Methodological Answer : Conduct controlled humidity experiments (e.g., dynamic vapor sorption) to map hydration/dehydration isotherms. Compare kinetics using Avrami-Erofeev models. Discrepancies often arise from differences in particle size (nanoscale vs. bulk) and defect density, which can be characterized via transmission electron microscopy (TEM) and BET surface area analysis .
Q. What computational models predict the mechanical properties of hydrate-bearing sediments with patchy saturation?
- Methodological Answer : Use finite element modeling (FEM) to simulate stress-strain behavior, incorporating hydrate saturation heterogeneity. Validate with triaxial compression tests on synthetic samples. Parameters include hydrate patch size distribution and interfacial adhesion energy, derived from micro-CT imaging and nanoindentation .
Q. Data Analysis & Experimental Design
Q. How should researchers analyze conflicting XRD and NMR data for amorphous iron hydrate phases?
- Methodological Answer : Combine pair distribution function (PDF) analysis of XRD data with solid-state NMR to resolve short-range order. For NMR, use ¹H-¹H correlation spectroscopy to distinguish proton environments. Cross-reference with Mössbauer spectroscopy to identify Fe oxidation states and coordination geometry .
Q. What statistical approaches are recommended for optimizing synthesis parameters in multi-variable hydrate studies?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design. Variables include pH, temperature, and anion concentration. Use ANOVA to identify significant factors and interaction effects. Validate with desirability function optimization .
Q. Resource Evaluation & Reproducibility
Q. How can researchers ensure reproducibility when replicating iron hydrate synthesis from literature?
- Methodological Answer : Document exact reagent sources, water purity (e.g., resistivity >18 MΩ·cm), and atmospheric conditions. Share raw data (TGA curves, XRD patterns) in supplementary materials. Use standardized reference materials (e.g., NIST-certified Fe compounds) for instrument calibration .
Q. What criteria distinguish high-quality vs. unreliable studies on iron hydrate kinetics?
- Methodological Answer : Prioritize studies that (1) report error margins for kinetic rate constants, (2) use in situ characterization (e.g., Raman spectroscopy during reaction), and (3) validate models with independent datasets. Avoid studies lacking control experiments or mechanistic justification .
Q. Tables for Key Findings
Properties
CAS No. |
61674-70-2 |
---|---|
Molecular Formula |
Fe2H2O |
Molecular Weight |
129.71 g/mol |
IUPAC Name |
iron;hydrate |
InChI |
InChI=1S/2Fe.H2O/h;;1H2 |
InChI Key |
IQGILBZPWWYYSR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Fe].[Fe] |
Origin of Product |
United States |
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